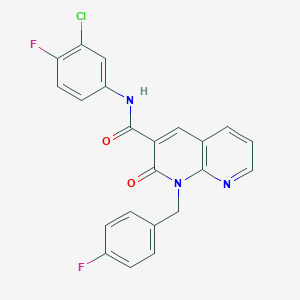
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol is a fluorinated organic compound that features a trifluoromethyl group and an oxazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is known for its high stability and reactivity, which are essential for its use in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Without specific studies, it’s difficult to say how “2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol” interacts with its targets. The trifluoroethanol group could potentially form hydrogen bonds with its target, influencing the activity of the target .
Biochemical Pathways
Trifluoroethanol is known to be used in biochemical experiments to stabilize alpha helix .
Pharmacokinetics
Trifluoroethanol is a small, polar molecule that is miscible in water, which could influence its absorption and distribution .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Trifluoroethanol exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates, which has been extensively studied and optimized . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield trifluoroacetic acid, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol has several scientific research applications:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar chemical properties but lacking the oxazole ring.
2,2,2-Trifluoro-1-methoxyethanol: Another fluorinated compound with a methoxy group instead of the oxazole ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol is unique due to the combination of the trifluoromethyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its simpler counterparts.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2,4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLSUYMHREDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)
![2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)
![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)
![2-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2409802.png)

![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)



![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/new.no-structure.jpg)

